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Compound Name: 1,3-Dioxan-4-one

Cat. No.: B14726428 Get Quote

An In-Depth Technical Guide to 1,3-Dioxan-4-one: Properties, Structure, and Applications

Introduction
1,3-Dioxan-4-one is a heterocyclic organic compound featuring a six-membered ring

containing two oxygen atoms at positions 1 and 3, and a carbonyl group at the 4-position. This

unique arrangement confers a bifunctional nature to the molecule, incorporating both an acetal

and a cyclic ester (lactone) moiety.[1] While the parent 1,3-dioxane structure is widely

recognized as a stable protecting group for carbonyl compounds, the introduction of the ketone

at the 4-position transforms the scaffold into a reactive and versatile synthetic intermediate.[1]

This guide provides a comprehensive overview of the fundamental properties, structure,

synthesis, and reactivity of 1,3-Dioxan-4-one, with a focus on its applications for researchers in

chemistry and drug development.

Core Structure and Physicochemical Properties
The structure of 1,3-Dioxan-4-one can be conceptualized as the product of cyclization

between 3-hydroxypropanoic acid and formaldehyde.[1] Conformational analysis reveals that,

similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair-like conformation to

minimize steric strain.[2] The shorter C-O bond lengths compared to C-C bonds result in more

significant 1,3-diaxial interactions, which influences the stereochemical outcomes of its

derivatives.[2]

Physicochemical Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b14726428?utm_src=pdf-interest
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428
https://www.benchchem.com/product/b14726428
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-029-00478
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-029-00478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14726428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The key physicochemical properties of the parent 1,3-Dioxan-4-one are summarized below.

These computed values provide a baseline for understanding its behavior in various chemical

environments.

Property Value Source

IUPAC Name 1,3-dioxan-4-one PubChem[3]

Molecular Formula C₄H₆O₃ PubChem[3]

Molecular Weight 102.09 g/mol PubChem[3]

CAS Number 5962-32-3 PubChem[3]

Canonical SMILES C1COCOC1=O PubChem[3]

InChI Key
NENKKJDNYSKDBT-

UHFFFAOYSA-N
PubChem[1][3]

XLogP3 -0.2 PubChem[3]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 0 PubChem

Exact Mass 102.031694049 Da PubChem[3]

Polar Surface Area 35.5 Å² PubChem[3]

Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and structural elucidation of 1,3-Dioxan-
4-one and its derivatives. Below are the expected characteristic signals based on its functional

groups.
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Spectroscopy Feature
Expected Chemical Shift /
Wavenumber

¹H NMR H at C2 (acetal) ~4.9-5.2 ppm

H at C5 ~2.7-2.9 ppm

H at C6 ~4.3-4.5 ppm

¹³C NMR C4 (carbonyl) ~170 ppm

C2 (acetal) ~90-95 ppm

C6 ~65-70 ppm

C5 ~35-40 ppm

IR Spectroscopy C=O stretch (lactone) ~1730-1750 cm⁻¹

C-O-C stretch (acetal/ester)
~1100-1250 cm⁻¹ (multiple

bands)

Synthesis and Reactivity
Synthetic Routes
The 1,3-Dioxan-4-one ring system is typically synthesized via acid-catalyzed cyclization

reactions. The most prevalent method involves the reaction of a β-hydroxy carboxylic acid with

an aldehyde or ketone. For the parent compound, this corresponds to the reaction of 3-

hydroxypropanoic acid with formaldehyde. Substituted derivatives are commonly prepared from

the corresponding substituted β-hydroxy acids and carbonyl compounds.

Key Reactivity
The reactivity of 1,3-Dioxan-4-one is dominated by its two core functional groups: the acetal

and the lactone. Key reactions include:

Reactions at the Carbonyl Group: Standard carbonyl chemistry, such as reduction or addition

of nucleophiles.
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Ring Cleavage: Hydrolysis of the ester (lactone) or acetal moieties under acidic or basic

conditions.

Cationic Ring-Opening Polymerization (CROP): A primary method for synthesizing

polyesters.[1] This polymerization can proceed through two distinct mechanistic pathways:

the Activated Monomer (AM) mechanism and the Active Chain-End (ACE) mechanism.[1]

The AM mechanism is generally favored when an external alcohol initiator is present.[1]

Cationic Ring-Opening Polymerization (CROP) of 1,3-Dioxan-4-one
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Cationic Ring-Opening Polymerization (CROP) Mechanisms.

Applications in Drug Development and Medicinal
Chemistry
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The 1,3-dioxane scaffold is of significant interest to medicinal chemists. Derivatives have been

explored for a wide range of biological activities, including as antiplasmodial agents,

insecticides, and topoisomerase I inhibitors.[1]

Overcoming Multidrug Resistance (MDR)
A particularly promising application lies in combating multidrug resistance (MDR) in cancer

chemotherapy, a major cause of treatment failure.[4][5] MDR is often caused by the

overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer

drugs from tumor cells, reducing their intracellular concentration and efficacy.[4][5] Certain 1,3-

dioxane derivatives have been shown to act as effective MDR modulators.[1][4][6] These

compounds can interact with P-gp, inhibiting its function and restoring the sensitivity of cancer

cells to chemotherapeutic agents.[4]
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Logical Pathway for Overcoming Multidrug Resistance (MDR)
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Mechanism of MDR reversal by 1,3-dioxane derivatives.

Experimental Protocols
Protocol 1: General Synthesis of 1,3-Dioxan-4-one
Derivatives
This protocol describes a general method for the acid-catalyzed synthesis of a 1,3-dioxan-4-
one derivative from a β-hydroxy acid and an aldehyde, adapted from common acetalization

procedures.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b14726428?utm_src=pdf-body-img
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://www.benchchem.com/product/b14726428?utm_src=pdf-body
https://en.wikipedia.org/wiki/1,3-Dioxane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14726428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents and Setup:

Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus connected

to a reflux condenser.

Charge the flask with the β-hydroxy acid (1.0 eq.), the aldehyde (1.1 eq.), a catalytic

amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.), and a suitable solvent for azeotropic

water removal (e.g., toluene).

Reaction:

Heat the reaction mixture to reflux.

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap

and by thin-layer chromatography (TLC).

Continue reflux until the starting material is consumed (typically 2-6 hours).

Workup and Purification:

Cool the reaction mixture to room temperature.

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

neutralize the acid catalyst, followed by brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure.

Purify the crude product using silica gel column chromatography or distillation to yield the

desired 1,3-Dioxan-4-one derivative.

Protocol 2: Cationic Ring-Opening Polymerization
(CROP)
This protocol outlines a general procedure for the CROP of a 1,3-Dioxan-4-one monomer,

which can be adapted for specific catalysts and conditions.[8][9]

Monomer and Glassware Preparation:
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Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen

or argon.

Purify the 1,3-Dioxan-4-one monomer by distillation over a suitable drying agent (e.g.,

CaH₂) under an inert atmosphere.

Dry the solvent (e.g., dichloromethane) using a solvent purification system or by distillation

over CaH₂.

Polymerization:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the purified monomer in

the anhydrous solvent.

If using an alcohol initiator (for the AM mechanism), add it via syringe.

Initiate the polymerization by adding a solution of the cationic initiator (e.g., triflic acid,

CF₃SO₃H) in the reaction solvent at the desired temperature (e.g., 25°C).

Allow the reaction to stir for the specified time. Monitor monomer conversion by taking

aliquots and analyzing them via ¹H NMR spectroscopy.

Termination and Isolation:

Terminate the polymerization by adding a quenching agent, such as a solution of pyridine

or triethylamine in the solvent.

Precipitate the resulting polymer by adding the reaction mixture dropwise into a large

volume of a non-solvent (e.g., cold methanol or hexane).

Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under

vacuum to a constant weight.

Characterize the polymer's molecular weight and dispersity (Đ) using Gel Permeation

Chromatography (GPC).[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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